FLAG peptide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

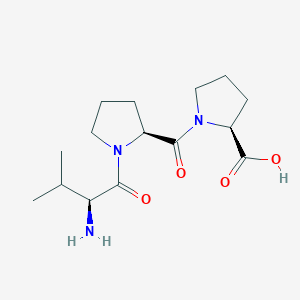

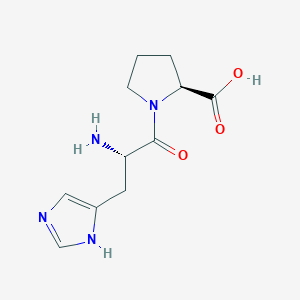

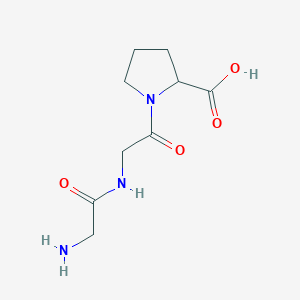

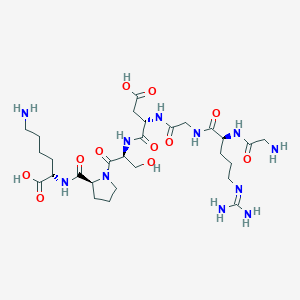

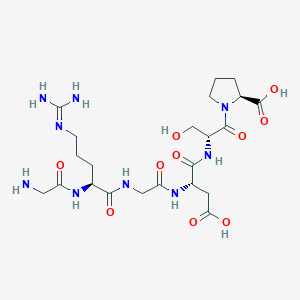

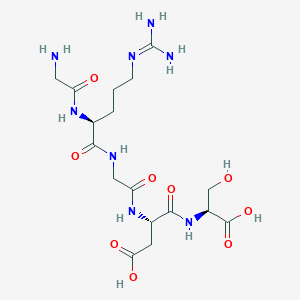

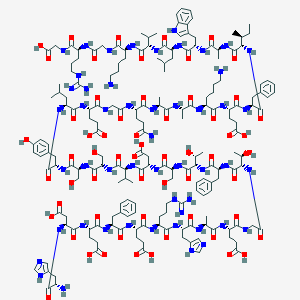

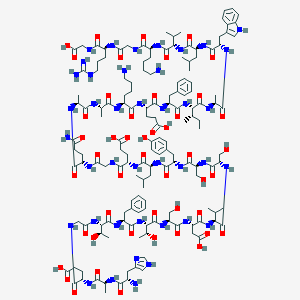

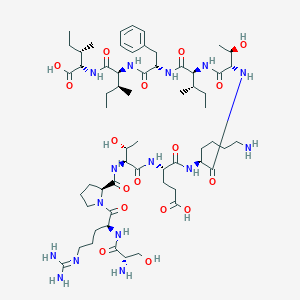

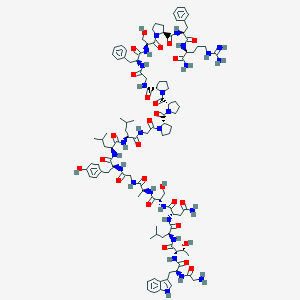

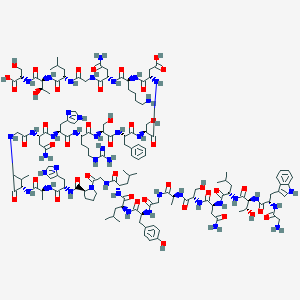

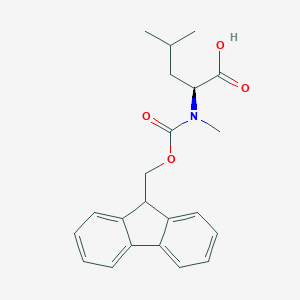

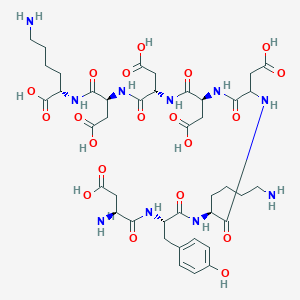

The FLAG peptide is an octapeptide used to tag proteins and to label or separate particular subsets of proteins from one another using affinity chromatography, fluorescence, or gel electrophoresis . The FLAG peptide has a sequence of DYKDDDDK , where D= aspartic acid, Y= tyrosine, and K= lysine .

Synthesis Analysis

The FLAG peptide is used in the isolation of protein complexes with multiple subunits . The FLAG epitope was chosen because existing high-affinity monoclonal antibodies allow for sensitive immunoprecipitation and FLAG peptides permit efficient elution of protein complexes . This procedure reduces immunoprecipitation of nonspecific binding proteins .

Molecular Structure Analysis

The FLAG peptide is an octapeptide with a molecular formula of C41H60N10O20 . It consists of eight amino acids: Aspartic Acid (D), Tyrosine (Y), Lysine (K), and four Aspartic Acid residues (D), followed by Lysine (K) .

Chemical Reactions Analysis

The FLAG peptide is used in various assays that require recognition by an antibody . It has been used to separate recombinant, overexpressed protein from wild-type protein expressed by the host organism . The FLAG-tag’s mild purification procedure tends not to disrupt such complexes .

Physical And Chemical Properties Analysis

The FLAG peptide has a molecular weight of 1013.0 g/mol . It is an octapeptide used to tag proteins and to label or separate particular subsets of proteins from one another using affinity chromatography, fluorescence, or gel electrophoresis .

Applications De Recherche Scientifique

Protein Detection

Using anti-FLAG M2 antibodies, the FLAG-tag system serves as a powerful tool for protein detection due to its high specificity and versatility .

Immunoprecipitation

FLAG peptides can be employed in immunoprecipitation protocols to enrich protein complexes, which is particularly useful in mass spectrometry and other analytical techniques .

Structural Biology

The atomic resolution structure of the FLAG peptide in complex with anti-FLAG M2 antibodies provides insights into key binding determinants, aiding in structural biology studies .

Competitive Elution

In applications where gentle elution is required, FLAG peptides can competitively elute fusion proteins from anti-FLAG antibodies without denaturing them, preserving their activity .

Magnetic Imprinted Polymers

FLAG peptides are used to create core-shell magnetic imprinted polymers for specific recognition and binding of target proteins, enhancing purification processes .

Mécanisme D'action

Target of Action

The primary target of the FLAG peptide is the protein to which it is attached . The FLAG peptide, also known as FLAG octapeptide or FLAG epitope, is a peptide protein tag that can be added to a protein using recombinant DNA technology . It has the sequence DYKDDDDK, where D represents aspartic acid, Y represents tyrosine, and K represents lysine . This peptide is an artificial antigen to which specific, high-affinity monoclonal antibodies have been developed .

Mode of Action

The FLAG peptide interacts with its target protein by being added to it through recombinant DNA technology . Once attached, the FLAG-tagged proteins can be investigated using anti-FLAG antibodies, which bind to the tag . This allows the protein to be studied with an antibody against the FLAG-tag sequence . The FLAG peptide can be fused to the C-terminus or the N-terminus of a protein, or inserted within a protein .

Biochemical Pathways

Instead, it serves as a tool for protein purification and detection . It has been used to separate recombinant, overexpressed protein from wild-type protein expressed by the host organism .

Result of Action

The result of the FLAG peptide’s action is the ability to purify and detect proteins of interest . By attaching the FLAG peptide to a protein, researchers can use anti-FLAG antibodies to isolate the protein from a complex mixture . This allows for the study of the protein’s function, interactions, and localization .

Action Environment

The action of the FLAG peptide can be influenced by various environmental factors. For example, the effectiveness of the FLAG peptide as a tag can be affected by the expression system used, the nature of the protein it is attached to, and the conditions under which the protein is purified . The flag peptide is known for its versatility and can be used in a wide range of experimental conditions .

Safety and Hazards

When handling the FLAG peptide, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Therapeutic peptides, including the FLAG peptide, have made great progress in the last decade thanks to new production, modification, and analytic technologies . A wide variety of natural and modified peptides have been obtained and studied, covering multiple therapeutic areas . Future developments in therapeutic peptides are expected to offer new opportunities to study the dynamic regulation of proteins .

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H60N10O20/c42-11-3-1-5-22(45-36(65)24(13-19-7-9-20(52)10-8-19)47-34(63)21(44)14-29(53)54)35(64)48-26(16-31(57)58)38(67)50-28(18-33(61)62)40(69)51-27(17-32(59)60)39(68)49-25(15-30(55)56)37(66)46-23(41(70)71)6-2-4-12-43/h7-10,21-28,52H,1-6,11-18,42-44H2,(H,45,65)(H,46,66)(H,47,63)(H,48,64)(H,49,68)(H,50,67)(H,51,69)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,70,71)/t21-,22-,23-,24-,25-,26-,27-,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWYTXMRWQJBGX-VXBMVYAYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H60N10O20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1013.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

FLAG peptide | |

Q & A

Q1: What is the primary target of the FLAG peptide?

A1: The FLAG peptide itself doesn't have a natural biological target. It's engineered to be recognized by specific antibodies, particularly the anti-FLAG M2 monoclonal antibody [].

Q2: How does the FLAG peptide facilitate protein purification?

A2: The FLAG peptide is fused to a target protein, often at the N- or C-terminus. This allows for efficient capture of the fusion protein from a complex mixture using an affinity matrix containing immobilized anti-FLAG antibodies [].

Q3: Can the FLAG peptide be used for applications other than purification?

A3: Yes, FLAG-tagging is also used for protein detection (Western blotting, ELISA), immunoprecipitation, and even protein localization studies [, ].

Q4: What is the molecular formula and weight of the FLAG peptide?

A4: The molecular formula of the FLAG peptide is C30H46N8O13 and its molecular weight is 734.7 g/mol.

Q5: Have researchers developed FLAG peptide variants with improved properties?

A11: Yes, using approaches like phage display and rational design, researchers have identified FLAG peptide variants with enhanced binding affinities, referred to as "superFLAG" epitopes [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.